molecular formula C10H4BrFO4 B6177696 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid CAS No. 865449-64-5

7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid

Cat. No. B6177696
CAS RN: 865449-64-5
M. Wt: 287
InChI Key:
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Description

7-Bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, also known as BFOC, is an organic compound that belongs to the family of chromene compounds. It is an important intermediate used in the synthesis of various pharmaceuticals and other organic compounds. BFOC is a versatile building block used in the synthesis of a wide range of compounds. Its properties and reactivity make it an ideal choice for the synthesis of compounds with diverse biological activities.

Mechanism of Action

The mechanism of action of 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid is not yet fully understood. However, it is believed that 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid acts by modulating the activity of certain enzymes, such as cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs, hormones, and other compounds. By modulating the activity of these enzymes, 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid may affect the activity of these compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid are not yet fully understood. However, some studies have shown that 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid has anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been shown to have a protective effect against oxidative stress and to have an inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

The advantages of using 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid in lab experiments include its versatility and its ability to be used in the synthesis of a wide range of compounds. In addition, 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid is relatively stable and has a low toxicity. However, there are some limitations to using 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid in lab experiments. For example, 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid is not very soluble in water, which makes it difficult to use in certain experiments. In addition, 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid is prone to hydrolysis, which can affect the purity of the product.

Future Directions

Due to its versatile properties, 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid has the potential to be used in a variety of research applications. Possible future directions for the use of 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid include the synthesis of novel compounds with diverse biological activities, such as anti-inflammatory, anti-cancer, and anti-bacterial activities. In addition, 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid could be used in the synthesis of compounds with improved solubility, stability, and bioavailability. Finally, 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid could be used in the development of new drugs and agrochemicals.

Synthesis Methods

7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid can be synthesized through various methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide ion in the presence of a base. In this reaction, the alkyl halide acts as the nucleophile, while the alkoxide ion acts as the electrophile. The reaction yields the desired product, 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid, as well as other byproducts. Other methods for the synthesis of 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid include the reaction of an alkyl halide with an aldehyde in the presence of a base, and the reaction of an alkyl halide with a carboxylic acid in the presence of a base.

Scientific Research Applications

7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid has become increasingly popular in the scientific community due to its versatility and its ability to be used in the synthesis of a wide range of compounds. It is used in a variety of research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid is also used in the synthesis of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial activities.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-hydroxybenzaldehyde", "ethyl acetoacetate", "bromine", "fluorine", "sodium hydroxide", "sulfuric acid", "acetic anhydride", "sodium acetate", "hydrogen peroxide", "acetic acid" ], "Reaction": [ "Step 1: Condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium hydroxide to form 3-(2-oxo-2H-chromen-4-yl)propanoic acid.", "Step 2: Bromination of 3-(2-oxo-2H-chromen-4-yl)propanoic acid with bromine in the presence of sulfuric acid to form 7-bromo-3-(2-oxo-2H-chromen-4-yl)propanoic acid.", "Step 3: Fluorination of 7-bromo-3-(2-oxo-2H-chromen-4-yl)propanoic acid with fluorine in the presence of acetic anhydride and sodium acetate to form 7-bromo-6-fluoro-3-(2-oxo-2H-chromen-4-yl)propanoic acid.", "Step 4: Oxidation of 7-bromo-6-fluoro-3-(2-oxo-2H-chromen-4-yl)propanoic acid with hydrogen peroxide in the presence of acetic acid to form 7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid." ] }

CAS RN

865449-64-5

Product Name

7-bromo-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid

Molecular Formula

C10H4BrFO4

Molecular Weight

287

Purity

95

Origin of Product

United States

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